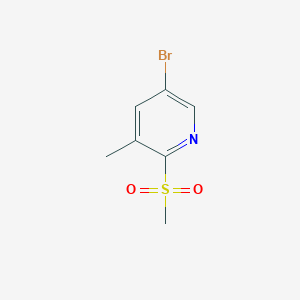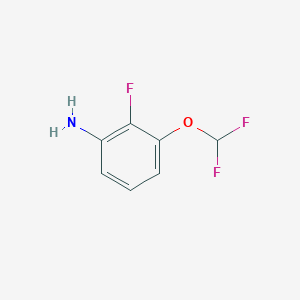
3-(Difluoromethoxy)-2-fluoroaniline
概要
説明
“3-(Difluoromethoxy)-2-fluoroaniline” is a chemical compound with the molecular formula C7H7F2NO . It is used for research purposes .
Synthesis Analysis
The synthesis of “3-(Difluoromethoxy)-2-fluoroaniline” involves difluoromethylation processes based on X–CF2H bond formation . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Molecular Structure Analysis
The molecular structure of “3-(Difluoromethoxy)-2-fluoroaniline” is represented by the linear formula CHF2OC6H4NH2 . The average mass of the molecule is 159.133 Da .Chemical Reactions Analysis
The chemical reactions involving “3-(Difluoromethoxy)-2-fluoroaniline” are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . The formation of X–CF2H bond where X is oxygen, nitrogen or sulfur is conventionally achieved upon reaction with ClCF2H .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Difluoromethoxy)-2-fluoroaniline” include its molecular weight, which is 159.13 . More detailed properties such as color, hardness, malleability, solubility, electrical conductivity, density, melting points, and boiling points are not available in the current resources .科学的研究の応用
Synthesis and Characterization
- Synthesis Techniques : Fluoroform, CHF3, a non-ozone-depleting and non-toxic gas, is used as a difluorocarbene source in synthesizing difluoromethoxy and difluorothiomethoxy derivatives, including compounds like 3-(Difluoromethoxy)-2-fluoroaniline. These reactions provide moderate to good yields and are carried out at moderate temperatures and atmospheric pressure (Thomoson & Dolbier, 2013).
- Characterization of Fluorinated Polyanilines : Fluorine-substituted polyanilines, including 3-(Difluoromethoxy)-2-fluoroaniline, are characterized using techniques like FTIR and NMR spectroscopy, along with thermal analysis methods such as differential scanning calorimetry and thermogravimetric analysis (Cihaner & Önal, 2001).
Catalytic and Chemical Properties
- Photoredox Catalysis : Trifluoromethyl and difluoromethyl groups, as in 3-(Difluoromethoxy)-2-fluoroaniline, are important in pharmaceuticals and agrochemicals. Photoredox catalysis has been a key method for radical reactions, including fluoromethylation of carbon-carbon multiple bonds (Koike & Akita, 2016).
Biodegradation and Environmental Interaction
- Biodegradation Studies : Research into the biodegradability of fluorinated compounds like 3-fluoroaniline, closely related to 3-(Difluoromethoxy)-2-fluoroaniline, has shown that certain microorganisms can efficiently degrade these compounds. This research provides insights into the environmental impact and degradation pathways of such compounds (Zhao et al., 2019).
Applications in Organic Synthesis
- Utilization in Organic Synthesis : The compound's derivatives have been used in various organic synthesis applications, such as the direct cupration of fluoroform and the synthesis of α-difluoromethyl-amino acids, demonstrating its versatility in synthetic chemistry (Prakash et al., 2012).
Molecular Structure and Properties
- Molecular Structure Analysis : Studies involving compounds like 3-fluoroanisole and 3,5-difluoroanisole, similar to 3-(Difluoromethoxy)-2-fluoroaniline, focus on understanding their molecular structure, conformation, and potential for internal rotation, contributing to a deeper understanding of the structural properties of such fluorinated compounds (Dorofeeva et al., 2006).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-(difluoromethoxy)-2-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-6-4(11)2-1-3-5(6)12-7(9)10/h1-3,7H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRZXNSXNQBBCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40738198 | |
| Record name | 3-(Difluoromethoxy)-2-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40738198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethoxy)-2-fluoroaniline | |
CAS RN |
1261498-41-2 | |
| Record name | 3-(Difluoromethoxy)-2-fluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261498-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Difluoromethoxy)-2-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40738198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

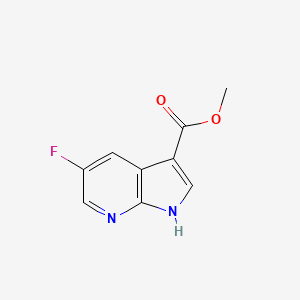
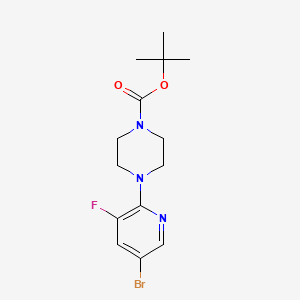
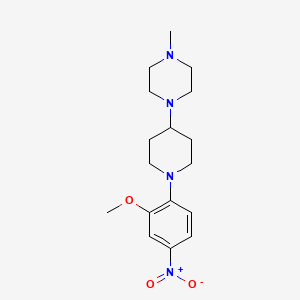
![3H-spiro[2-benzofuran-1,3'-piperidine]](/img/structure/B1403289.png)
![(2R)-2-[[4-(Trifluoromethyl)phenyl]methyl]butanoic acid](/img/structure/B1403290.png)
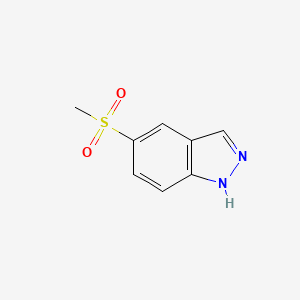
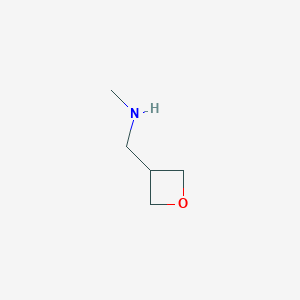
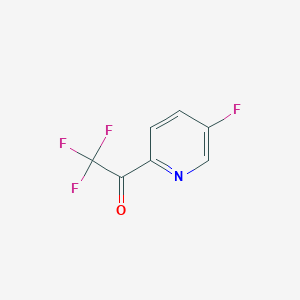
![3-Methyl-3,8-diaza-bicyclo[4.2.0]octane](/img/structure/B1403295.png)
![8-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B1403297.png)
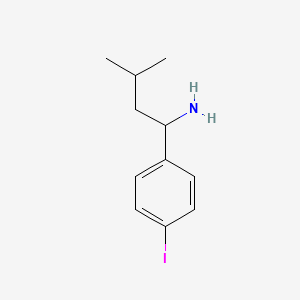
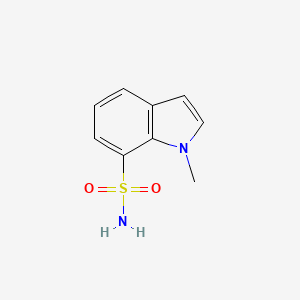
![Spiro[2.3]hexane-5-carboxylic acid methyl ester](/img/structure/B1403303.png)
